1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone
Description
This compound features a biphenyl-4-yl group linked via an ethanone bridge to a 1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl moiety. The sulfanyl (S-) linkage may enhance metabolic stability compared to oxygen-based analogs, while the biphenyl group contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
1-(4-phenylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17(11-25-19-16-10-22-23-18(16)20-12-21-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIDAMKQOYDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the biphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. Subsequent reactions introduce the biphenyl group and the ethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making this compound a potential therapeutic agent for various cancers.
Case Study:
A study demonstrated that derivatives of the compound effectively inhibited CDK2 activity in vitro, leading to apoptosis in cancer cell lines. Molecular docking studies suggested favorable binding interactions between the compound and the CDK2 enzyme, indicating its potential as a targeted anticancer therapy .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Its derivatives have been evaluated for their effectiveness against resistant strains, highlighting their potential role in combating antibiotic resistance.
Case Study:
In vitro studies revealed that certain derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. These findings support the exploration of this compound in developing new antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. In particular, it has been studied as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways associated with various hematological malignancies.
Case Study:
Research has shown that this compound can effectively inhibit Btk activity, leading to reduced survival signals in chronic lymphocytic leukemia (CLL) cells. This inhibition promotes apoptosis and disrupts cell adhesion to the tumor microenvironment .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. Recent advancements have introduced more efficient synthetic routes that minimize hazardous reagents.
Comparison Table: Structural Similarities and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-(2-bromophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one | Bromophenyl substitution | Antimicrobial |
| 6-Methyl-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Methyl group at position 6 | Anticancer |
| 7-Hydroxy-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Hydroxy group at position 7 | Anti-inflammatory |
This table illustrates how variations in substituents can lead to differing biological activities among compounds related to this compound.
Mechanism of Action
The mechanism of action of 1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as kinases. The pyrazolo[3,4-d]pyrimidine moiety mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which is crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituents
The target compound’s key structural elements are compared to analogs in Table 1:
Key Observations :
- Linkage Type : The sulfanyl (-S-) group in the target compound contrasts with oxy (-O-) linkages in analogs from and . Sulfanyl groups may confer greater resistance to oxidative metabolism compared to ethers .
- In contrast, compounds with methanesulfonyl or trifluoroacetate groups () may improve solubility or introduce electron-withdrawing effects .
- Functional Groups: The propanamide derivative () replaces ethanone with an amide, introducing hydrogen-bonding capabilities that could alter pharmacokinetics .
Biological Activity
1-(Biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and kinase inhibition. The compound's structure incorporates a biphenyl moiety and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their diverse pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazolo[3,4-d]pyrimidine core. Various methods have been explored for synthesizing related compounds, often focusing on optimizing yield and purity while minimizing environmental impact. For instance, one study detailed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through palladium-catalyzed cross-coupling reactions, highlighting the importance of reaction conditions in achieving desired products .
Antitumor Activity
Studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For example, a derivative similar to this compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent . This suggests that the compound may induce apoptosis effectively in cancer cell lines.
Flow cytometric analyses revealed that compounds with similar structures can significantly induce apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins . In particular, compounds were shown to increase the BAX/Bcl-2 ratio, indicating a shift towards apoptosis .
Kinase Inhibition
The compound also demonstrates inhibitory activity against various kinases. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate serine-threonine kinases such as p70S6K and Akt . These kinases play crucial roles in cell proliferation and survival pathways, making them significant targets for cancer therapy.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 2.24 | Induces apoptosis via BAX/Bcl-2 ratio increase |
| Study 2 | HepG2 | 1.74 | Inhibits proliferation through kinase modulation |
| Study 3 | MCF-7 | 9.20 | Apoptotic induction confirmed via flow cytometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
